

Comparative Guide: Mass Spectrometry Fragmentation Patterns for Benzodioxin Butanamide Identification

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Compound of Interest

Compound Name: 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide
CAS No.: 1225286-95-2
Cat. No.: B2670782

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Executive Summary & Comparison of Analytical Platforms

The identification of benzodioxin-containing amides requires balancing sensitivity (for trace detection in biological matrices) with specificity (to distinguish regioisomers). The following table compares the two dominant MS platforms: Triple Quadrupole (QQQ) and Quadrupole Time-of-Flight (Q-TOF).

Feature	Triple Quadrupole (QQQ)	High-Resolution MS (Q-TOF / Orbitrap)
Primary Utility	Quantitation (Targeted Screening)	Identification (Unknown Screening/Elucidation)
Resolution	Unit Resolution (~0.7 Da)	High Resolution (>20,000 FWHM)
Key Advantage	High Sensitivity (S/N) in MRM mode.	Accurate Mass (<5 ppm) for formula confirmation.
Isomer Differentiation	Relies on ion ratio stability.[1]	Relies on fine isotopic structure and distinct fragment accurate masses.
Limit of Detection	Femtogram range (High).	Picogram range (Moderate to High).[2]
Recommended For	Routine pharmacokinetic (PK) studies.[2]	Structural elucidation of metabolites and novel analogs. [2]

Mechanistic Fragmentation Analysis

Understanding the gas-phase dissociation of

-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide (

, MW 221.11) is critical for method development. The fragmentation is driven by two competing pathways: Amide Bond Cleavage and Dioxane Ring Degradation.

Key Fragmentation Pathways

- Pathway A: Amide Cleavage (Acylium Formation)[2]
 - Cleavage of the amide bond generates the characteristic butyryl acylium ion at 71.05 ().

- Secondary fragmentation of the propyl chain leads to 43.05 ().
- Significance: High abundance in high-energy collision spectra; diagnostic for the "butanamide" tail.
- Pathway B: Charge Retention on the Aromatic Amine
 - Heterolytic cleavage yields the benzodioxin amine cation at 150.06 ().
 - Alternatively, a McLafferty Rearrangement (involving -hydrogen transfer from the butyl chain) may yield the radical cation at 151.06.
- Pathway C: Retro-Diels-Alder (RDA) of the Benzodioxin Ring
 - A diagnostic neutral loss of 28 Da (ethylene,) occurs from the ethylenedioxy bridge of the benzodioxin ring.
 - This transition (150 122) confirms the presence of the dihydro-1,4-benzodioxin core rather than a dimethoxy- or methylenedioxy- analog.

Visualization of Fragmentation Pathways

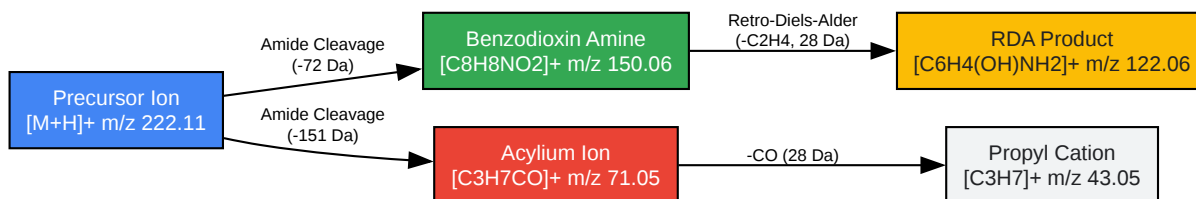


Figure 1: Proposed ESI-MS/MS Fragmentation Pathway for Benzodioxin Butanamide

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Caption: Figure 1 illustrates the primary dissociation routes. The RDA reaction (green path) is specific to the benzodioxin core, while the red path identifies the alkyl chain.

Experimental Protocol: Self-Validating Identification Workflow

This protocol is designed to be self-validating by using "Qualifier" ions (specificity) alongside "Quantifier" ions (sensitivity).

Sample Preparation (Generic)

- Matrix: Plasma or Methanol Standard.[2]
- Extraction: Protein precipitation with ice-cold Acetonitrile (1:3 v/v). Vortex 30s, Centrifuge 10,000g for 10 min.
- Reconstitution: 90:10 Water:MeOH + 0.1% Formic Acid.

LC-MS/MS Conditions (Triple Quadrupole)

- Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 μm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 5 minutes.

- Ionization: ESI Positive Mode.

MRM Transition Table

Transition Type	Precursor ()	Product ()	Collision Energy (eV)	Purpose
Quantifier	222.1	150.1	15-20	Sensitivity: Most abundant fragment (Amide cleavage).
Qualifier 1	222.1	71.1	25-30	Structure: Confirms butyryl chain.
Qualifier 2	222.1	122.1	35-40	Specificity: Confirms benzodioxin ring (RDA).

Validation Logic:

- If m/z 150 is present but m/z 122 is absent at high CE, the ring structure may be different (e.g., dimethoxybenzene).
- If m/z 71 is replaced by m/z 57, the alkyl chain is likely propionyl, not butyryl.

Differentiation from Isomers

A critical challenge is distinguishing Butanamide (linear) from Isobutanamide (branched) isomers. Both have the same mass (

).

- Linear Butanamide:
 - Produces a distinct

- 71 (butyryl) and
- 43 (propyl).
- McLafferty rearrangement is possible due to
 - hydrogens.[3]
- Isobutanamide:
 - Produces a dominant
 - 43 (isopropyl cation) due to the stability of the secondary carbocation.
 - The
 - 71 peak is significantly weaker or absent compared to the linear form.
 - No McLafferty Rearrangement (lacks
 - hydrogens on the primary chain relative to the carbonyl).

Experimental Check: Calculate the ratio of

71 :

43. A ratio > 1 suggests Linear; a ratio < 0.5 suggests Branched.

References

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